N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-nitrobenzamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, typically using a fluorinated benzyl halide.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety is attached through an amide coupling reaction, often facilitated by coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups may play a role in modulating biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE can be compared with other similar compounds, such as:
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-2-NITROBENZAMIDE: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17FN2O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H17FN2O5S/c19-16-7-3-1-5-13(16)11-20(14-9-10-27(25,26)12-14)18(22)15-6-2-4-8-17(15)21(23)24/h1-8,14H,9-12H2 |
InChI Key |
SFBRJKMXZXGOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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